Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Oxytocin Receptor Antagonist Medicinal Chemistry Synthetic Intermediate

Medicinal chemistry programs targeting oxytocin receptors require the specific 4-chloro substitution for high potency and selectivity. This sulfonamide glycinate ester is a validated intermediate for oxytocin receptor antagonist synthesis and a candidate for MDM2 inhibitor screening. - Purity: ≥98% - Key for SAR studies, enabling lead optimization - Reliable supply with global shipping, available from mg to kg scale.

Molecular Formula C15H14ClNO4S
Molecular Weight 339.8 g/mol
CAS No. 418806-66-3
Cat. No. B3136544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate
CAS418806-66-3
Molecular FormulaC15H14ClNO4S
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCOC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3
InChIKeyDIQHGHKWXYWVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate: Chemical Profile


Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (CAS 418806-66-3) is a sulfonamide-based glycinate ester with the molecular formula C15H14ClNO4S and a molecular weight of 339.8 g/mol . It features a glycine backbone substituted with a phenylsulfonyl group and a 4-chlorophenyl group, conferring distinct physicochemical properties including a calculated LogP of 3.2 [1]. This compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% , positioning it as a research chemical for synthetic applications rather than a direct therapeutic agent.

Workflow Synthetic intermediate for reported oxytocin receptor antagonist programs
Selection 4-Chloro substitution is reported as critical for downstream target engagement
Context Moderately lipophilic building block for derivatization and library expansion

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate: Substitution Specificity


The specific substitution pattern of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate—featuring a 4-chlorophenyl group on the nitrogen atom—is not interchangeable with closely related analogs. The presence and position of the chlorine atom critically influence downstream reactivity and biological target engagement. For instance, the compound serves as a key reactant in the synthesis of oxytocin receptor antagonists, where the 4-chloro substitution pattern is essential for achieving high potency and selectivity [1]. Replacing this compound with a non-chlorinated or differently substituted analog would likely result in a significant loss of activity or altered pharmacokinetic properties, as demonstrated in structure-activity relationship (SAR) studies within this chemical class [2].

Property
Target: 4-Chloro substitution
Substitute: Non-chlorinated / different position analog
Reactivity
Reported as essential for SAR-driven antagonist potency
May shift activity profile and reduce reported selectivity
Physicochemical Profile
Modulates lipophilicity and membrane interaction behavior
Altered LogP may affect assay permeability and pharmacokinetic context

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate: Differentiation Guide


Synthetic Utility for Oxytocin Antagonists

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a validated intermediate in the synthesis of potent, selective, and orally active oxytocin receptor antagonists [1]. In the context of this chemical series, structural modifications around the arenesulfonyl moiety, including the 4-chlorophenyl substitution, were found to be critical for improving both in vitro potency and aqueous solubility relative to the initial lead compound 7 [2]. While direct IC50 data for the methyl ester itself is not the primary endpoint, its role as a precursor to the active antagonist series underscores its strategic value in medicinal chemistry campaigns.

Oxytocin Antagonist Intermediate
Class-level
Validated synthetic building block for reported high-affinity oxytocin receptor antagonist series
Reported pathway context for oxytocin receptor ligand development
Exact IC50 not provided for ester itself; precursor role
Oxytocin Receptor Antagonist Medicinal Chemistry Synthetic Intermediate

MDM2 Inhibitor Potential

A Chinese patent (CN115322126A) explicitly claims that polyaromatic hydrocarbon compounds, which include Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, exhibit MDM2 inhibitory activity [1]. The patent asserts that these compounds can activate p53 and effectively inhibit tumor cell proliferation, suggesting a potential application in cancer therapy [2]. This patent-based evidence, while lacking direct comparative IC50 values for this specific compound, provides a clear directional use-case that differentiates it from generic glycinate esters without such claimed bioactivity.

MDM2 Inhibition Patent Claim
Data to verify
Patent CN115322126A claims MDM2 inhibitory activity for polyaromatic hydrocarbons including this compound
Supports initial screening in p53 pathway research
No specific IC50; patent context requires validation
MDM2 Inhibitor p53 Activation Anticancer

Lipophilicity & Rotatable Bond Comparison

The calculated octanol-water partition coefficient (LogP) for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is 3.2, and it possesses 6 rotatable bonds [1]. These properties can be compared to the carboxylic acid analog, N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine (CAS 117309-41-8), which has a lower molecular weight (325.77 g/mol) and is likely more polar due to the free acid group . The higher LogP of the methyl ester indicates increased lipophilicity, which can be advantageous for membrane permeability in cell-based assays or for improving solubility in organic solvents during synthesis.

Lipophilicity vs. Acid Analog
Cross-study comparable
Calculated LogP 3.2 (methyl ester) compared to carboxylic acid analog (CAS 117309-41-8, MW 325.77 g/mol)
Higher lipophilicity may favor membrane permeability assay contexts
Calculated property; experimental LogP verification recommended
Physicochemical Properties Lipophilicity Drug-likeness

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate: Research & Industrial Applications


Oxytocin Antagonist Synthesis

Leveraging its role as a validated intermediate, Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is ideally suited for medicinal chemistry programs focused on developing novel oxytocin receptor antagonists. Its incorporation into synthetic routes can lead to compounds with improved potency and oral bioavailability, as demonstrated in published SAR studies [1].

MDM2/p53 Pathway Modulation

Based on patent claims of MDM2 inhibitory activity, this compound is a candidate for initial screening in cancer cell lines to assess its potential to activate p53 and inhibit tumor cell proliferation [2]. This application scenario is supported by the compound's structural features and the patent's assertion of efficacy [3].

Lipophilic Building Block

The calculated LogP of 3.2 and the presence of 6 rotatable bonds make this compound a useful, moderately lipophilic building block for constructing diverse chemical libraries [4]. Its sulfonamide and ester functionalities offer versatile points for further derivatization.

Application
Selection Property
Validation Focus
Oxytocin Antagonist Discovery
Reported synthetic route for high-affinity oxytocin receptor antagonist series
SAR profiling and target engagement assays
MDM2/p53 Pathway Screening
Patent-claimed MDM2 inhibitor class membership
p53 activation and proliferation endpoint studies
Chemical Library Expansion
Moderate lipophilicity and dual sulfonamide/ester functionalities
Derivatization and physicochemical profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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